molecular formula C18H18BrFN2O2 B5817864 1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine

1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine

Cat. No. B5817864
M. Wt: 393.2 g/mol
InChI Key: NGPCFCSNQBPCMZ-UHFFFAOYSA-N
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Description

1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine, also known as BPP or 1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine dihydrochloride, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor antagonist, which may contribute to its antidepressant and anxiolytic effects. 1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has also been shown to modulate the activity of dopamine receptors, which may be responsible for its antipsychotic effects.
Biochemical and Physiological Effects:
1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. 1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has a number of advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. However, there are also some limitations to its use. 1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine is not fully understood, which may limit its use in certain types of studies.

Future Directions

There are a number of potential future directions for research on 1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine. One area of interest is the potential use of 1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine in the treatment of neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine and its potential therapeutic applications. Finally, there is a need for more studies on the safety and toxicity of 1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine, particularly in long-term use.

Synthesis Methods

The synthesis of 1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine involves the reaction of 1-(4-bromophenoxy)acetyl-piperazine with 2-fluorobenzaldehyde in the presence of a catalyst. The resulting product is then purified and isolated using standard laboratory techniques.

Scientific Research Applications

1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. 1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease.

properties

IUPAC Name

2-(4-bromophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O2/c19-14-5-7-15(8-6-14)24-13-18(23)22-11-9-21(10-12-22)17-4-2-1-3-16(17)20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPCFCSNQBPCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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